molecular formula C19H16ClN3O3 B2603184 N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-72-8

N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2603184
CAS RN: 898435-72-8
M. Wt: 369.81
InChI Key: NVMZORYUJYYHOO-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Applications

Research has explored the photophysical applications of quinoline derivatives, highlighting their potential in biological sensing. One study presented fluorescein-based dyes, QZ1 and QZ2, derivatized with 8-aminoquinoline, which exhibit significant fluorescence enhancements upon Zn(II) coordination. These compounds demonstrate high specificity for Zn(II) over other metals, making them promising for sensing biological Zn(II) due to their reversible binding on the biological (millisecond) time scale and cell permeability (Nolan et al., 2005).

Synthetic Methodologies

The synthesis of functionalized aminoquinolines, including pathways to N-functionalized 3-, 5-, 6-, and 8-aminoquinolines, has been documented. These synthetic intermediates display moderate antiplasmodial activity against Plasmodium falciparum strains and antifungal activity, showcasing the compound's utility in developing potential therapeutic agents (Vandekerckhove et al., 2015).

Biological Activities

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, illustrating the compound's potential in creating anthranilic acid derivatives and oxalamides. This method is simple and high-yielding, indicating its usefulness in pharmaceutical synthesis (Mamedov et al., 2016).

Electrophilic Substitution

Research into the electrophilic substitution reactions of pyrrolo[1,2-a]quinoxalines has provided insights into the smooth substitution processes, yielding chloro- and nitro-derivatives. This knowledge is crucial for the targeted synthesis of functionalized quinoxaline derivatives (Cheeseman & Tuck, 1967).

Potential Anticancer Agents

The discovery of a pyrrolo[3,2-f]quinoline derivative exhibiting high antiproliferative activity suggests its mechanism of action involves DNA intercalation, topo II inhibition, and cell cycle arrest, indicating its potential as an anti-cancer agent (Via et al., 2008).

properties

IUPAC Name

N-(3-chlorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-13-2-1-3-14(10-13)21-18(25)19(26)22-15-8-11-4-5-16(24)23-7-6-12(9-15)17(11)23/h1-3,8-10H,4-7H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMZORYUJYYHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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